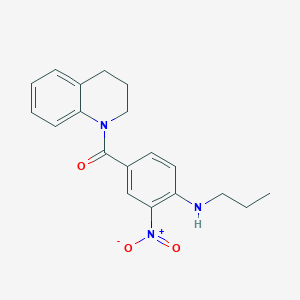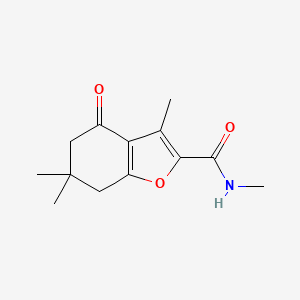
N-(3-bromophenyl)-4-cyano-2-fluorobenzamide
Descripción general
Descripción
N-(3-bromophenyl)-4-cyano-2-fluorobenzamide, also known as BFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFB is a member of the benzamide family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-4-cyano-2-fluorobenzamide as a protein kinase inhibitor involves binding to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate groups from ATP to the target protein. This leads to the inhibition of downstream signaling pathways and ultimately results in the suppression of cellular processes regulated by the kinase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to enhance insulin sensitivity in adipose tissue and improve glucose metabolism in diabetic mice. In addition, this compound has been reported to exhibit anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromophenyl)-4-cyano-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity as a protein kinase inhibitor, its fluorescent properties as a probe for imaging of kinase activity in live cells, and its potential as a lead compound for the development of new drugs targeting protein kinases. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for research on N-(3-bromophenyl)-4-cyano-2-fluorobenzamide, including the development of more potent and selective derivatives for specific kinases, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its applications in materials science and nanotechnology. In addition, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-4-cyano-2-fluorobenzamide has been extensively studied for its potential applications in various fields, including pharmacology, medicinal chemistry, and materials science. In pharmacology, this compound has been shown to exhibit potent inhibitory activity against several protein kinases, including CDK2, CDK5, and GSK-3β, which are involved in various cellular processes such as cell cycle regulation, neuronal development, and insulin signaling. This compound has also been investigated for its potential use as a fluorescent probe for imaging of protein kinase activity in live cells.
In medicinal chemistry, this compound has been explored as a lead compound for the development of new drugs targeting protein kinases. Several derivatives of this compound have been synthesized and evaluated for their activity against specific kinases, leading to the discovery of novel inhibitors with improved potency and selectivity.
In materials science, this compound has been used as a building block for the synthesis of functionalized organic molecules with potential applications in electronic and optoelectronic devices. For example, this compound has been incorporated into conjugated polymers to improve their electronic properties and enhance their performance in organic solar cells and light-emitting diodes.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-4-cyano-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2O/c15-10-2-1-3-11(7-10)18-14(19)12-5-4-9(8-17)6-13(12)16/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDCKLOLKYOFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-methyl-4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4240125.png)
![N-(2-{4-[2-(4-bromophenoxy)acetyl]-1-piperazinyl}ethyl)isonicotinamide](/img/structure/B4240126.png)

![methyl 2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4240168.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4240169.png)
![N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4240181.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4240208.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4240209.png)
![1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4240210.png)

![ethyl[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B4240220.png)
![1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B4240224.png)
